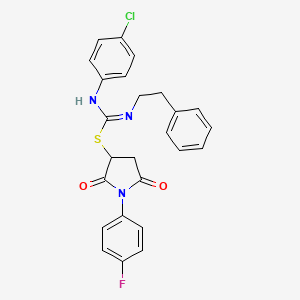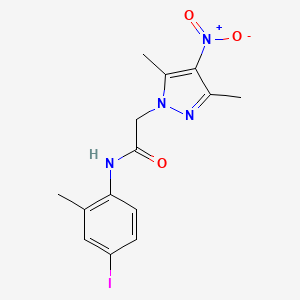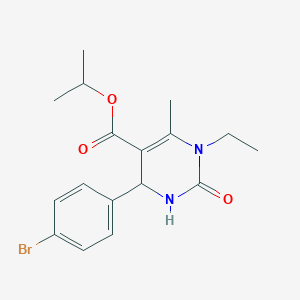
N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide, commonly known as CPB-T, is a synthetic compound that belongs to the class of benzothiadiazine derivatives. CPB-T is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). In recent years, CPB-T has attracted significant attention from the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
Mechanism of Action
CPB-T acts as a positive allosteric modulator of the N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of this compound has been implicated in various physiological and pathological processes, including synaptic plasticity, learning and memory, anxiety, depression, and addiction. CPB-T enhances the activity of this compound by binding to a specific site on the receptor, which results in an increase in the affinity of the receptor for its endogenous ligand, glutamate.
Biochemical and Physiological Effects
CPB-T has been shown to enhance synaptic plasticity, which is a fundamental process underlying learning and memory. CPB-T has also been shown to improve cognitive function in animal models of cognitive impairment. In addition, CPB-T has been shown to reduce anxiety and depression-like behaviors in animal models of these disorders. CPB-T has also been shown to attenuate drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One of the significant advantages of CPB-T is its high potency and selectivity for the N-cyclopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide receptor. This property makes CPB-T an ideal tool for studying the physiological and pathological functions of this compound in vitro and in vivo. However, one of the limitations of CPB-T is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on CPB-T. One area of interest is the potential therapeutic applications of CPB-T in various neurological and psychiatric disorders. Another area of interest is the development of novel CPB-T analogs with improved pharmacokinetic properties, such as solubility and bioavailability. Finally, further studies are needed to elucidate the precise molecular mechanisms underlying the effects of CPB-T on synaptic plasticity, cognitive function, and behavior.
Synthesis Methods
CPB-T can be synthesized using a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the reaction of 4-propylbenzenesulfonyl chloride with 4-amino-3-nitrobenzoic acid to form the intermediate 4-propyl-4H-1,2,4-benzothiadiazine-3-carboxylic acid. This intermediate is then reduced to the corresponding amine using a palladium-catalyzed hydrogenation reaction. The final step involves the reaction of the amine with cyclopropyl isocyanate to form CPB-T.
Scientific Research Applications
CPB-T has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, CPB-T has been shown to enhance synaptic plasticity, improve cognitive function, and reduce anxiety and depression-like behaviors. CPB-T has also been shown to attenuate drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-cyclopropyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-7-17-9-15-21(19,20)13-8-10(3-6-12(13)17)14(18)16-11-4-5-11/h3,6,8-9,11H,2,4-5,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKBITJXWAODHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B4985777.png)
![3-(4-biphenylyl)-5-(3-methoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4985783.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4985799.png)
![N-cyclopropyl-2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4985817.png)
amine oxalate](/img/structure/B4985821.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzenesulfonamide hydrobromide](/img/structure/B4985829.png)
![N-[4-(4-bromophenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B4985843.png)


![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4985862.png)
![8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B4985865.png)

